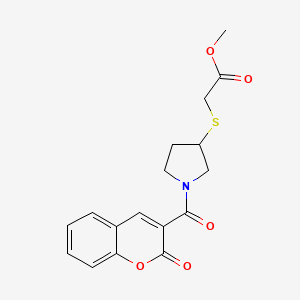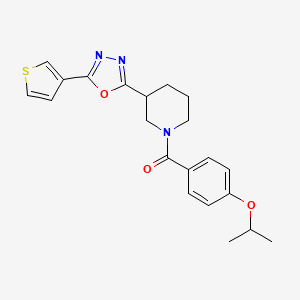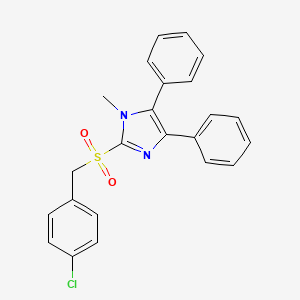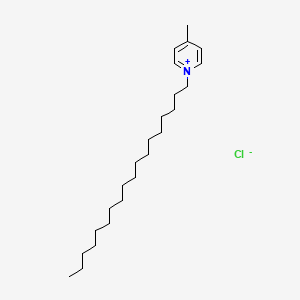
methyl 2-((1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-2H-chromene-3-carboxylate is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed for the synthesis of coumarin derivatives .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, coumarins can undergo various reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum provides information about the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
Domino Reaction Synthesis : Bondarenko et al. (2016) described the synthesis of 2H-pyrano-[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno-[2,3-b]pyridin-2-ones using a domino reaction process. This process involves spatially adjacent active methylene, nitrile, and hydroxyl groups under base action, leading to intramolecular cyclization and the formation of a novel heterocyclic system (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).
Docking Studies for Breast Cancer : A study by Abd El Ghani et al. (2022) involved the design, synthesis, and docking studies of chromeno[4,3-b]pyridine derivatives for breast cancer. Their research indicated that the oxolone moiety is essential for good interaction and showed significant activity against the breast cancer cell line (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Antibacterial Activity : Čačić et al. (2009) discussed the synthesis of various compounds based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid and their potential antibacterial activity against Gram-positive and Gram-negative bacteria. This research highlights the potential of these compounds in developing new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Molecular Properties and Photoreactivity
Quantum Chemical Investigation : A study by Bouklah et al. (2012) conducted DFT and quantum-chemical calculations on molecular properties of substituted pyrrolidinones, providing insights into electronic properties such as HOMO and LUMO energy, which are crucial for understanding the reactivity and interaction of these molecules (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Photoactive Cellulose Derivatives : Wondraczek et al. (2012) synthesized photoactive derivatives of cellulose using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, creating water-soluble polyelectrolytes with photochemically active chromene moieties. This is significant for the development of smart materials using light-triggered photodimerization (Wondraczek, Pfeifer, & Heinze, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[1-(2-oxochromene-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-15(19)10-24-12-6-7-18(9-12)16(20)13-8-11-4-2-3-5-14(11)23-17(13)21/h2-5,8,12H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSCUYAPHLXYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2811913.png)
![(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2811914.png)
![methyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2811919.png)


![3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid](/img/structure/B2811925.png)

![2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide](/img/structure/B2811927.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B2811930.png)

![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2811932.png)
